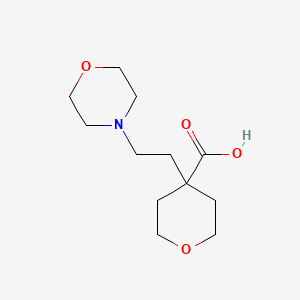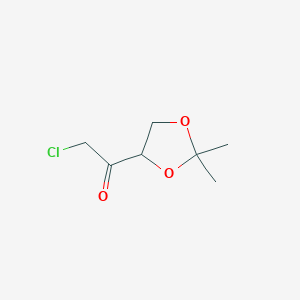
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone: is an organic compound with the molecular formula C7H11ClO3 It is a chlorinated ethanone derivative featuring a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted ethanone derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
作用机制
The mechanism of action of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The dioxolane ring provides stability and influences the compound’s reactivity and interactions with other molecules.
相似化合物的比较
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4-methylamine: Features an amine group, resulting in different chemical properties and uses.
Uniqueness: 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the presence of both a chlorine atom and a dioxolane ring, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C7H11ClO3 |
|---|---|
分子量 |
178.61 g/mol |
IUPAC 名称 |
2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C7H11ClO3/c1-7(2)10-4-6(11-7)5(9)3-8/h6H,3-4H2,1-2H3 |
InChI 键 |
HONHOFHLFOJBNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


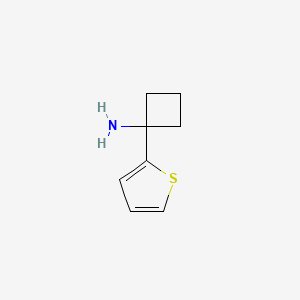



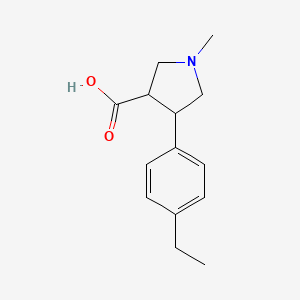
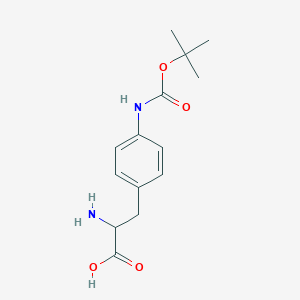

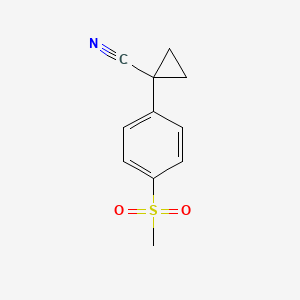
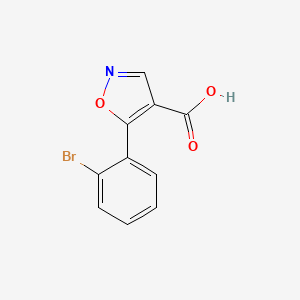
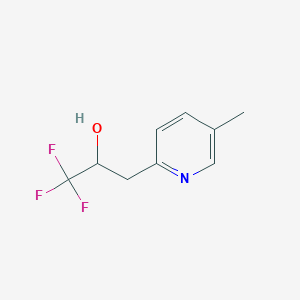
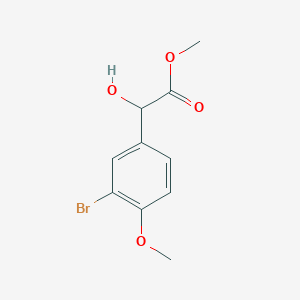

![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
